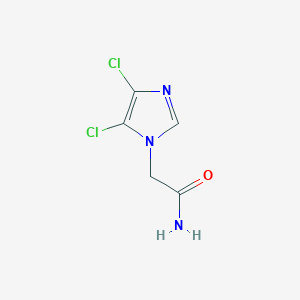![molecular formula C7H4Cl2N2 B3032224 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1262408-75-2](/img/structure/B3032224.png)
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It is a derivative of pyrrolo[2,3-b]pyridine, a bicyclic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is characterized by two chlorine atoms attached to the 3rd and 4th positions of the pyrrolopyridine ring . The InChI code for this compound is 1S/C7H4Cl2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) .Aplicaciones Científicas De Investigación
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Analgesic and Sedative Activity
New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally similar to 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, have shown potential analgesic and sedative activity . These compounds were found to be more active than aspirin in the “writhing” test, and two of them showed similar activity to morphine .
Treatment of Diseases of the Nervous and Immune Systems
Pyrrolo[3,4-c]pyridines, a group that includes 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, have been found to be useful in treating diseases of the nervous and immune systems .
Antidiabetic Activity
Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of diabetes.
Antimycobacterial Activity
Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of mycobacterial infections.
Antiviral Activity
Pyrrolo[3,4-c]pyridines have been found to have antiviral activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of viral infections.
Antitumor Activity
Pyrrolo[3,4-c]pyridines have been found to have antitumor activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of cancer.
Antileishmanial Efficacy
A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s noted that a compound with a low molecular weight would be an appealing lead compound, beneficial to subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Propiedades
IUPAC Name |
3,4-dichloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAWXODTHPSRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609750 | |
| Record name | 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262408-75-2 | |
| Record name | 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)






![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)




